molecular formula C15H11ClN2O3 B2892911 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone CAS No. 338412-70-7

7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B2892911
CAS No.: 338412-70-7
M. Wt: 302.71
InChI Key: QZCWACLLRSKWLY-UHFFFAOYSA-N
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Description

7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This particular compound features a chloro group, a hydroxy group, and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloro-substituted benzaldehyde.

    Cyclization: The intermediate formed undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid.

    Hydroxylation: The resulting quinazolinone is then hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone likely involves interaction with specific molecular targets, such as enzymes or receptors. The chloro, hydroxy, and methoxyphenyl groups may contribute to its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound, known for its diverse biological activities.

    4(3H)-Quinazolinone: A simpler derivative without the chloro, hydroxy, or methoxyphenyl groups.

    2-Phenylquinazolinone: Lacks the chloro and hydroxy groups but retains the phenyl group.

Uniqueness

7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of the chloro, hydroxy, and methoxyphenyl groups, which may enhance its chemical reactivity and biological activity compared to simpler quinazolinone derivatives.

Properties

IUPAC Name

7-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-11(13)14-17-12-8-9(16)6-7-10(12)15(19)18(14)20/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWACLLRSKWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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